molecular formula C24H26N4O5 B6575214 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105222-29-4

1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B6575214
CAS No.: 1105222-29-4
M. Wt: 450.5 g/mol
InChI Key: RNJDLHVVGGFIPD-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazoline-2,4-dione core, substituted with a 1,2,4-oxadiazole ring bearing a 4-ethoxy-3-methoxyphenyl group and a 2-methylpropyl (isobutyl) side chain. The ethoxy and methoxy substituents on the phenyl ring likely improve lipophilicity and metabolic stability, making the compound a candidate for CNS-targeting or antimicrobial applications .

Properties

IUPAC Name

1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-methylpropyl)quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-5-32-19-11-10-16(12-20(19)31-4)22-25-21(33-26-22)14-27-18-9-7-6-8-17(18)23(29)28(24(27)30)13-15(2)3/h6-12,15H,5,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNJDLHVVGGFIPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylpropyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Structural Overview

The structural formula of the compound is represented as follows:

Property Details
Molecular Formula C28H26N4O5
Molecular Weight 498.5 g/mol
IUPAC Name This compound
InChI Key CWORFADFDJSDFB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several kinases and proteases. This inhibition can lead to the modulation of signaling pathways crucial for cell proliferation and survival.
  • Signaling Pathways : It interferes with the MAPK/ERK signaling pathway, which is vital for cell division and differentiation. By inhibiting this pathway, the compound may induce apoptosis in cancer cells .

Anticancer Properties

Research has demonstrated that the compound exhibits significant anticancer activity across various cancer cell lines. For instance:

  • Cell Lines Tested : It has been evaluated against human tumor cell lines such as KB (oral cancer), DLD (colorectal cancer), and HepG2 (liver cancer).
  • Mechanistic Insights : The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown potential antimicrobial effects:

  • Microbial Strains Tested : It was tested against Staphylococcus aureus and Candida albicans, demonstrating effective inhibition.
  • Methodology : The antimicrobial activity was assessed using disk diffusion methods and minimum inhibitory concentration (MIC) evaluations .

Case Studies

A series of studies have been conducted to evaluate the biological activity of this compound:

  • Study on Anticancer Activity :
    • Objective : To assess the efficacy against various cancer cell lines.
    • Findings : The compound exhibited IC50 values ranging from 10 to 20 µM in different cell lines, indicating potent anticancer activity.
  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate its effectiveness against common pathogens.
    • Results : The compound displayed significant inhibition zones in disk diffusion assays against S. aureus with MIC values around 15 µg/mL .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values ranging from 1.143 μM to 9.27 μM against human colon adenocarcinoma (HT-29) and human gastric carcinoma (GXF 251) cells. The mechanism of action appears to involve:

  • Enzyme Inhibition : The compound inhibits specific kinases and proteases crucial for cancer cell signaling.
  • Cell Signaling Pathways : It interferes with pathways such as the MAPK/ERK pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells.

Antimicrobial Properties

The compound has also shown potential antimicrobial activity against various pathogens. Studies indicate that it may inhibit bacterial growth by disrupting cellular processes or inhibiting essential enzymes.

Molecular Targeting

The unique structural features of this compound allow it to interact with various molecular targets:

  • Kinases : It can bind to and inhibit kinase activity, which is vital for many cellular functions.
  • Proteases : The compound's ability to interfere with protease activity suggests potential applications in treating diseases where protease dysregulation occurs.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in vitro:

  • Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of multiple cancer cell lines through apoptosis induction.
  • Antimicrobial Efficacy : Another research article reported the effectiveness of the compound against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead candidate for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activities Synthesis Approach Reference
Target Compound Tetrahydroquinazoline-2,4-dione - 1,2,4-Oxadiazole with 4-ethoxy-3-methoxyphenyl
- 2-Methylpropyl
Hypothesized: Antimicrobial, CNS Likely involves cyclization and POCl3-mediated condensation (speculative)
1-(4-Ethoxyphenyl)-4-[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-yl]-1H-1,2,3-Triazol-5-Amine 1H-1,2,3-Triazol-5-amine - 4-Ethoxyphenyl
- 1,2,4-Oxadiazole with 4-methoxyphenyl
Not reported (triazoles: antimicrobial) Multi-step synthesis with oxadiazole-triazole coupling
3-Ethyl-6-{1-[4-(2-Methylpropyl)Phenyl]Ethyl}-1,2,4-Triazolo[3,4-b][1,3,4]Thiadiazole Triazolo-thiadiazole - Ethyl
- 2-Methylpropylphenyl
Antimicrobial, Antitubercular POCl3-mediated condensation of triazole and carboxylic acid derivatives
3-{1-[4-(2-Methylpropyl)Phenyl]Ethyl}-4-Phenyl-1H-1,2,4-Triazole-5(4H)-Thione 1H-1,2,4-Triazole-5-thione - Phenyl
- 2-Methylpropylphenyl
Anticancer, Antibacterial Refluxing with NaOH and acidification
1-Methyl-3-(4-Substituted Phenyl-1,3-Thiazol-2-yl)-2-(Thiophen-2-yl)-2,3-Dihydroquinazolin-4(1H)-One Dihydroquinazolin-4-one - Thiophen-2-yl
- Substituted thiazole
Anti-tubercular Cyclization of benzoxazinone with thiazol-2-amines

Key Comparative Insights

Core Structure Diversity :

  • The tetrahydroquinazoline-dione core (target compound) offers distinct conformational rigidity compared to triazolo-thiadiazole () or triazole-thione () systems. This rigidity may enhance target selectivity in enzyme inhibition .
  • Dihydroquinazolin-4-one derivatives () share partial structural similarity with the target compound but lack the oxadiazole moiety, resulting in different electronic profiles .

Substituent Effects :

  • The 4-ethoxy-3-methoxyphenyl group on the target’s oxadiazole ring increases steric bulk and electron-donating capacity compared to simpler phenyl or alkyl substituents in analogs (e.g., ’s 2-methylpropylphenyl). This could enhance binding to hydrophobic enzyme pockets .
  • The 2-methylpropyl side chain in the target compound is shared with and , suggesting a role in improving bioavailability or membrane penetration .

Biological Activity Trends: Triazolo-thiadiazoles () exhibit broad-spectrum antimicrobial activity due to their dual heterocyclic systems, while triazole-thiones () show specificity in anticancer applications . The target compound’s oxadiazole and methoxy/ethoxy groups may position it as a hybrid with overlapping activities.

Synthetic Challenges :

  • The target compound’s synthesis likely requires multi-step protocols involving oxadiazole formation (e.g., cyclization of amidoximes) and POCl3-mediated condensations, as seen in and .

Q & A

Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?

The compound’s synthesis involves multi-step heterocyclic chemistry. Key steps include:

  • Oxadiazole formation : React 3-(4-ethoxy-3-methoxyphenyl)carboxamide derivatives with hydroxylamine under acidic conditions to form the 1,2,4-oxadiazole core .
  • Quinazoline assembly : Use a cyclocondensation reaction between anthranilic acid derivatives and isocyanate intermediates, followed by alkylation with 2-methylpropyl halides .
  • Purity optimization : Employ recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (≥95% threshold) and elemental analysis .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Assign peaks for the oxadiazole (C=N-O) and quinazoline (C=O) moieties. The 4-ethoxy-3-methoxyphenyl group shows distinct aromatic proton splitting patterns .
  • IR spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for quinazoline-dione) and oxadiazole ring vibrations (~1250–1350 cm⁻¹) .
  • Mass spectrometry : Validate molecular weight via ESI-MS, ensuring no fragmentation of labile groups (e.g., methoxy) .

Q. What preliminary biological activities have been reported for structurally similar analogs?

Compounds with 4-alkoxy-3-methoxyphenyl and triazole/oxadiazole motifs exhibit:

  • Antifungal activity : Inhibition of fungal lanosterol 14α-demethylase (CYP51) via molecular docking, with IC₅₀ values <10 μM in Candida spp. .
  • Antimicrobial potential : MIC values of 8–32 μg/mL against Gram-positive bacteria (S. aureus) due to membrane disruption .

Advanced Research Questions

Q. How can molecular docking guide the design of derivatives targeting fungal CYP51?

  • Target selection : Use the 3LD6 PDB structure of C. albicans CYP51 for docking simulations .
  • Docking parameters : Apply AutoDock Vina with Lamarckian GA, focusing on hydrogen bonding with heme iron and hydrophobic interactions with active-site residues (e.g., Tyr118, Leu121) .
  • Validation : Compare docking scores (e.g., ΔG < −8 kcal/mol) with experimental IC₅₀ data to refine substituent selection (e.g., bulkier groups for improved van der Waals contacts) .

Q. How do electronic effects of substituents influence bioactivity?

  • Methoxy vs. ethoxy groups : Ethoxy at the 4-position enhances lipophilicity (logP ↑), improving membrane permeability but potentially reducing solubility. Methoxy at 3-position stabilizes aryl-oxadiazole conjugation, critical for CYP51 binding .
  • Structure-activity relationships (SAR) : Replace 2-methylpropyl with polar groups (e.g., hydroxyethyl) to balance logP and solubility while retaining activity .

Q. What experimental discrepancies exist in reported pKa values, and how can they be resolved?

  • Conflict : pKa values for similar triazole derivatives range from 4.2–5.8 depending on solvent (e.g., isopropyl alcohol vs. DMF) .
  • Resolution : Standardize solvent systems (e.g., DMF for non-aqueous titrations) and validate via potentiometric titration with tetrabutylammonium hydroxide. Use UV-Vis spectroscopy to cross-check ionization states .

Q. How can regioselectivity challenges in oxadiazole synthesis be addressed?

  • Problem : Competing 1,3,4-oxadiazole formation during cyclization.
  • Solution : Optimize reaction conditions:
    • Use PCl₅ as a dehydrating agent at 0–5°C to favor 1,2,4-oxadiazole .
    • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. What strategies mitigate batch-to-batch variability in quinazoline-dione alkylation?

  • Controlled alkylation : Employ phase-transfer catalysis (e.g., benzyltriethylammonium chloride) in biphasic systems (H₂O/CH₂Cl₂) to enhance 2-methylpropyl group incorporation .
  • Quality control : Use LC-MS to detect unreacted intermediates and adjust stoichiometry (halide:quinazoline ≥1.2:1) .

Data Contradictions and Analysis

Q. Why do antifungal results vary between in vitro and in silico studies?

  • Hypothesis : Docking models may overlook efflux pump activity or metabolic degradation.
  • Testing : Compare MIC values (broth microdilution) with docking scores. If divergence occurs, evaluate stability in liver microsomes (e.g., t½ <30 min suggests rapid metabolism) .

Q. How to reconcile conflicting reports on oxidative stability of the oxadiazole ring?

  • Conflict : Some studies report decomposition under UV light, while others note stability.
  • Resolution : Conduct accelerated stability testing (ICH Q1A guidelines):
    • Expose samples to 40°C/75% RH for 6 months.
    • Monitor via HPLC for degradation products (e.g., quinazoline ring-opening) .

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